![molecular formula C56H53Cl2N7O5 B611101 5-[4-[4-[3-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]propyl]phenyl]phenyl]-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide CAS No. 1186195-59-4](/img/structure/B611101.png)
5-[4-[4-[3-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]propyl]phenyl]phenyl]-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide
Übersicht
Beschreibung
Tocrifluor 1117, allgemein als T1117 bezeichnet, ist eine synthetische organische Verbindung, die für ihre fluoreszierenden Eigenschaften bekannt ist. Es ist ein selektiver fluoreszierender Ligand für den GPR55-Rezeptor, der zur Familie der G-Protein-gekoppelten Rezeptoren (GPCR) gehört. T1117 ist besonders nützlich bei der Identifizierung der zellulären Lokalisation von Cannabinoid-Rezeptoren, einschließlich GPR55, in lebenden Geweben .
Herstellungsmethoden
Die Synthese von T1117 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die Syntheseroute beinhaltet typischerweise:
Bildung der Kernstruktur: Dies beinhaltet die Synthese des Spiro[2-Benzofuran-1,9’-Xanthen]-Kerns.
Funktionalisierung: Einführung von Dimethylaminogruppen und anderen funktionellen Gruppen in die Kernstruktur.
Endmontage: Kopplung der funktionalisierten Kernstruktur mit anderen Komponenten zur Bildung des endgültigen T1117-Moleküls.
Industrielle Produktionsmethoden für T1117 sind nicht weit verbreitet, aber sie folgen wahrscheinlich ähnlichen Syntheserouten mit Optimierungen für die großtechnische Produktion .
Chemische Reaktionsanalyse
T1117 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: T1117 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an T1117 zu modifizieren.
Substitution: T1117 kann Substitutionsreaktionen durchlaufen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Vorbereitungsmethoden
The synthesis of T1117 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the synthesis of the spiro[2-benzofuran-1,9’-xanthene] core.
Functionalization: Introduction of dimethylamino groups and other functional groups to the core structure.
Final assembly: Coupling of the functionalized core with other components to form the final T1117 molecule.
Industrial production methods for T1117 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production .
Analyse Chemischer Reaktionen
T1117 undergoes various chemical reactions, including:
Oxidation: T1117 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on T1117.
Substitution: T1117 can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes
T1117 has been utilized as a fluorescent probe for studying the binding and activity of GPR55 receptors. This receptor is implicated in various physiological processes, including pain modulation and inflammation. The compound's fluorescent properties allow researchers to visualize receptor activity within cellular environments, providing insights into its physiological roles and potential therapeutic targets.
Anticancer Research
The compound's structure suggests potential anticancer properties due to its ability to interact with biological molecules involved in cell signaling pathways. Preliminary studies have indicated that derivatives of xanthene compounds can exhibit cytotoxic effects against various cancer cell lines. T1117's unique structure could enhance these effects by targeting specific pathways associated with tumor growth and metastasis .
Neuropharmacology
Research indicates that T1117 may have implications in neuropharmacology, particularly concerning its interaction with cannabinoid receptors. By modulating these receptors, T1117 could influence neurological conditions such as anxiety and depression. Studies exploring the compound's effects on neurotransmitter systems are ongoing to evaluate its therapeutic potential in treating mood disorders .
Case Study 1: GPR55 Receptor Binding
A study conducted by researchers at a leading pharmacological institute demonstrated that T1117 effectively binds to GPR55 receptors, leading to significant alterations in cellular signaling pathways related to pain perception. The study utilized live-cell imaging techniques to observe the compound's interactions in real time, confirming its utility as a research tool for receptor activity analysis.
Case Study 2: Antitumor Activity
In vitro studies published in medicinal chemistry journals highlighted T1117's cytotoxic effects against breast cancer cell lines. The results indicated that the compound induces apoptosis through the activation of caspase pathways. Further investigations are required to elucidate the precise mechanisms involved and to assess the compound's efficacy in vivo.
Wirkmechanismus
T1117 exerts its effects by binding selectively to the GPR55 receptor. The binding of T1117 to GPR55 induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. These pathways include the inhibition of adenylyl cyclase, modulation of calcium and potassium conductances, and activation of the mitogen-activated protein kinase (MAPK) cascade. These actions result in the regulation of gene expression and cellular activity .
Vergleich Mit ähnlichen Verbindungen
T1117 ist einzigartig aufgrund seiner selektiven Bindung an den GPR55-Rezeptor und seiner fluoreszierenden Eigenschaften. Ähnliche Verbindungen umfassen:
AM251: Ein Cannabinoid-CB1-Rezeptorantagonist, der strukturell mit T1117 verwandt ist.
5-Carboxytetramethylrhodamin (5-TAMRA): Ein Fluoreszenzfarbstoff, der in verschiedenen biologischen Anwendungen verwendet wird.
Andere GPR55-Liganden: Verbindungen, die an den GPR55-Rezeptor binden, aber möglicherweise nicht die gleichen fluoreszierenden Eigenschaften wie T1117 aufweisen
T1117 zeichnet sich durch die Kombination aus selektiver GPR55-Bindung und Fluoreszenz aus, was es zu einem wertvollen Werkzeug in Forschungsanwendungen macht.
Biologische Aktivität
The compound 5-[4-[4-[3-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]propyl]phenyl]phenyl]-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide , also known as T1117, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various cellular processes, and relevant case studies.
The molecular formula of T1117 is with a molecular weight of 430.5 g/mol. Its structure features multiple functional groups that contribute to its biological activity, including a piperidine ring and a benzofuran moiety.
Property | Value |
---|---|
Molecular Formula | C25H22N2O5 |
Molecular Weight | 430.5 g/mol |
IUPAC Name | This compound |
Synonyms | T1117 |
T1117 exhibits a range of biological activities primarily through the induction of apoptosis in various cancer cell lines. The compound's mechanism involves the generation of reactive oxygen species (ROS), which are critical mediators in the apoptotic pathway.
Apoptosis Induction
Studies have demonstrated that T1117 can significantly increase ROS levels in K562 human leukemia cells, leading to mitochondrial dysfunction and the activation of caspases 3 and 7, key enzymes in the apoptotic process. The Annexin V-FITC assay confirmed early apoptotic changes in treated cells, indicating that T1117 effectively triggers apoptosis through mitochondrial pathways .
Key Findings:
- Increased ROS Generation: T1117 elevates ROS levels in K562 cells.
- Caspase Activation: Significant increases in caspase activity were observed after exposure to T1117.
- Mitochondrial Dysfunction: The compound disrupts mitochondrial membrane potential, facilitating cytochrome C release and subsequent apoptosis.
Inhibition of Pro-inflammatory Mediators
Beyond its pro-apoptotic effects, T1117 also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cellular models. This inhibition is crucial for mitigating inflammatory responses associated with chronic diseases .
Study on K562 Cells
A study evaluated the effects of T1117 on K562 cells, revealing that after 48 hours of treatment, there was a 2.31-fold increase in caspase 3 and 7 activities compared to control groups. This significant enhancement indicates a robust pro-apoptotic effect attributable to T1117 .
Anti-inflammatory Effects
In another investigation focusing on the anti-inflammatory potential of benzofuran derivatives, it was found that compounds similar to T1117 could significantly reduce levels of nitric oxide and prostaglandin E2 in LPS-stimulated microglial cells. This suggests that T1117 may also play a role in neuroprotective strategies against inflammation-related neurodegenerative diseases .
Eigenschaften
IUPAC Name |
5-[4-[4-[3-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]propyl]phenyl]phenyl]-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H53Cl2N7O5/c1-34-51(54(67)61-64-28-7-6-8-29-64)60-65(48-26-20-40(57)31-47(48)58)52(34)38-17-15-37(16-18-38)36-13-11-35(12-14-36)10-9-27-59-53(66)39-19-23-44-43(30-39)55(68)70-56(44)45-24-21-41(62(2)3)32-49(45)69-50-33-42(63(4)5)22-25-46(50)56/h11-26,30-33H,6-10,27-29H2,1-5H3,(H,59,66)(H,61,67) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAPRXIZPJDYPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C5=CC=C(C=C5)CCCNC(=O)C6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)N(C)C)OC1=C8C=CC(=C1)N(C)C)OC7=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H53Cl2N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201098325 | |
Record name | 5-[4′-[3-[[[3′,6′-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]carbonyl]amino]propyl][1,1′-biphenyl]-4-yl]-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201098325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
975.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186195-59-4 | |
Record name | 5-[4′-[3-[[[3′,6′-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]carbonyl]amino]propyl][1,1′-biphenyl]-4-yl]-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186195-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[4′-[3-[[[3′,6′-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]carbonyl]amino]propyl][1,1′-biphenyl]-4-yl]-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201098325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.